Methyl 3-amino-2-(methylamino)benzoate chemical properties and structure
Methyl 3-amino-2-(methylamino)benzoate chemical properties and structure
An In-depth Technical Guide to Methyl 3-amino-2-(methylamino)benzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 3-amino-2-(methylamino)benzoate, a substituted aromatic diamine ester of interest in synthetic organic chemistry. This document delves into the compound's core chemical properties, molecular structure, and plausible synthetic pathways. It further details methodologies for its structural elucidation via modern spectroscopic techniques, discusses its potential applications as a chemical intermediate, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed, scientifically-grounded understanding of this specific molecule.
Compound Identification and Structure
Methyl 3-amino-2-(methylamino)benzoate is an organic compound featuring a benzene ring substituted with an amino group, a methylamino group, and a methyl ester group. The relative positioning of these functional groups is critical to its chemical reactivity and properties.
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IUPAC Name: methyl 3-amino-2-(methylamino)benzoate
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CAS Number: 913297-16-2[1]
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Molecular Formula: C₉H₁₂N₂O₂[2]
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InChIKey: DYEWVWBFGKVSRC-UHFFFAOYSA-N[2]
Chemical Structure:
(Simplified representation)
The structure consists of a central benzene ring. At position C1, a methyl ester group is attached. At C2, a methylamino group is present, and at C3, a primary amino group is located. This arrangement, particularly the ortho- and meta-positioning of the three distinct functional groups, dictates its potential as a versatile building block in multi-step organic synthesis.
Physicochemical Properties
Quantitative data for this specific isomer is not extensively documented in publicly available literature. However, based on its structure and data from closely related isomers, the following properties can be summarized. The hydrochloride salt form is known to be a powder.[3]
| Property | Value | Source / Rationale |
| Molecular Weight | 180.20 g/mol | Calculated from formula C₉H₁₂N₂O₂[4] |
| Monoisotopic Mass | 180.08987 Da | PubChemLite[2] |
| Physical Form | Solid (Powder) | Based on its hydrochloride salt form[3] |
| Melting Point | Not available | Data not found in public domain |
| Boiling Point | Not available | Data not found in public domain |
| Solubility | Predicted to be soluble in organic solvents such as ethanol, DMSO, and diethyl ether. | Based on solubility of similar aromatic esters[5] |
| pKa | Not available | Expected to have basic character from amino groups |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway:
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Esterification: The starting material, 2-chloro-3-nitrobenzoic acid, is first converted to its methyl ester. This is a standard Fischer esterification, typically conducted by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄). This step protects the carboxylic acid and introduces the required ester functionality.
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Nucleophilic Aromatic Substitution (SₙAr): The resulting methyl 2-chloro-3-nitrobenzoate is then reacted with methylamine. The electron-withdrawing nitro group strongly activates the ortho-positioned chlorine atom towards nucleophilic attack. The reaction is typically performed in a polar aprotic solvent, and a base may be used to neutralize the HCl byproduct. This selectively installs the methylamino group at the C2 position.
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Nitro Group Reduction: The final step is the reduction of the nitro group to a primary amine. This is a common and high-yielding transformation. Two reliable methods are:
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Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] This method is known for its clean conversion and simple workup (filtration of the catalyst).
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Metal-Acid Reduction: Using a metal such as iron (Fe) or tin (Sn) powder in the presence of an acid like hydrochloric acid (HCl).[7] This is a classic and robust method for nitro group reduction.
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The following diagram illustrates the proposed synthetic workflow.
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - Methyl 3-amino-2-(methylamino)benzoate (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. methyl 3-amino-2-(methylamino)benzoate hydrochloride | 2138136-21-5 [sigmaaldrich.com]
- 4. Methyl 4-amino-3-(methylamino)benzoate [myskinrecipes.com]
- 5. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]
- 6. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]


